molecular formula C23H18BrN3O B11543581 N'-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide

N'-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide

Cat. No.: B11543581
M. Wt: 432.3 g/mol
InChI Key: YKVCAZLHRHRSQG-WGARJPEWSA-N
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Description

N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide is a complex organic compound that features an anthracene moiety linked to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide typically involves the condensation of anthracene-9-carbaldehyde with 2-[(3-bromophenyl)amino]acetohydrazide in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydrazide group can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(Anthracen-9-YL)methylidene]-2-[(3-bromophenyl)amino]acetohydrazide is unique due to the presence of both an anthracene moiety and a bromophenyl group, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C23H18BrN3O

Molecular Weight

432.3 g/mol

IUPAC Name

N-[(Z)-anthracen-9-ylmethylideneamino]-2-(3-bromoanilino)acetamide

InChI

InChI=1S/C23H18BrN3O/c24-18-8-5-9-19(13-18)25-15-23(28)27-26-14-22-20-10-3-1-6-16(20)12-17-7-2-4-11-21(17)22/h1-14,25H,15H2,(H,27,28)/b26-14-

InChI Key

YKVCAZLHRHRSQG-WGARJPEWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=O)CNC4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC4=CC(=CC=C4)Br

Origin of Product

United States

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